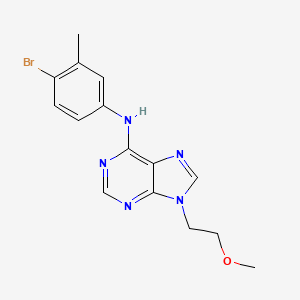![molecular formula C19H23N7O2S B6468392 9-(2-methoxyethyl)-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine CAS No. 2640903-80-4](/img/structure/B6468392.png)
9-(2-methoxyethyl)-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-methoxyethyl)-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a complex organic molecule. Known for its potential biological activities and synthetic versatility, it serves as a key compound in various scientific fields such as medicinal chemistry and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxyethyl)-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine involves multiple steps:
Formation of the purine core: : Starting with a substituted purine, various reagents and conditions (such as solvents and catalysts) are employed to install the 9-(2-methoxyethyl) group.
Thiazole incorporation: : The thiazole moiety is introduced through a coupling reaction, often involving thiazole derivatives and appropriate activating agents.
Cyclization: : The octahydropyrrolo[3,4-c]pyrrole structure is formed through cyclization reactions, utilizing suitable reagents and conditions to ensure correct stereochemistry.
Industrial Production Methods
Industrial production typically scales up these reactions using optimized conditions, ensuring high yield and purity. Reactor design and continuous flow methodologies may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: : Involves the use of oxidizing agents such as hydrogen peroxide or chromium trioxide, often leading to oxidized derivatives.
Reduction: : Utilizing reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to form reduced products.
Substitution: : Occurs at various reactive sites on the molecule, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents include acids, bases, and metal catalysts, each tailored to the specific reaction type. Conditions such as temperature, pressure, and solvent choice play a critical role in reaction efficiency and product yield.
Major Products
The major products depend on the type of reaction. For instance, oxidation typically yields oxygenated derivatives, while reduction can produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
This compound finds extensive applications in:
Chemistry: : As a building block in complex molecule synthesis and for studying reaction mechanisms.
Biology: : Used in studies to understand enzyme interactions and metabolic pathways.
Medicine: : Investigated for potential therapeutic uses, including as enzyme inhibitors or modulators of biological processes.
Industry: : Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The binding to these targets can influence biochemical pathways, potentially altering cellular processes. The precise mechanism involves both non-covalent interactions (e.g., hydrogen bonding, Van der Waals forces) and, in some cases, covalent modifications.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, such as those in the purine or thiazole family, 9-(2-methoxyethyl)-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine stands out due to its unique structural combination, offering distinct biological activities and synthetic possibilities. Similar compounds might include:
Purine analogs: : Differing mainly in the substituents on the purine ring.
Thiazole derivatives: : Varied mainly in the thiazole substitutions.
Cyclized pyrroles: : Having different ring sizes or substituent patterns.
This uniqueness can lead to diverse applications and a broader scope of research interest.
Eigenschaften
IUPAC Name |
[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2S/c1-12-23-15(9-29-12)19(27)26-7-13-5-25(6-14(13)8-26)18-16-17(20-10-21-18)24(11-22-16)3-4-28-2/h9-11,13-14H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDQUJLRQJNQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-ethyl-2-[5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6468309.png)
![2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468320.png)
![2-phenylmethanesulfonyl-5-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6468326.png)
![5-fluoro-6-methyl-2-{5-[2-(1-methyl-1H-indol-3-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6468339.png)
![2-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)-1,8-naphthyridine](/img/structure/B6468347.png)
![2-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B6468352.png)
![3-(2-fluorophenyl)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one](/img/structure/B6468360.png)
![6-[5-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468366.png)
![6-[5-(2,5-dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468384.png)
![4-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B6468388.png)
![2-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-1,8-naphthyridine](/img/structure/B6468400.png)
![4-phenoxypyrazolo[1,5-a]pyrazine](/img/structure/B6468410.png)

![9-(2-methoxyethyl)-6-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6468423.png)
